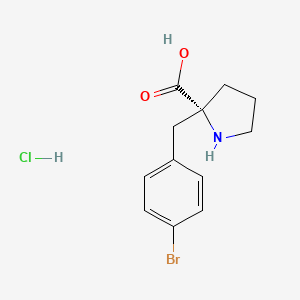

(R)-2-(4-Bromobenzyl)pyrrolidine-2-carboxylic acid hydrochloride

概要

説明

(R)-2-(4-Bromobenzyl)pyrrolidine-2-carboxylic acid hydrochloride is a chemical compound that has garnered attention in scientific research due to its unique structure and potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its bromobenzyl group attached to a pyrrolidine ring, which is further modified by a carboxylic acid and a hydrochloride group.

Synthetic Routes and Reaction Conditions:

Starting Materials: The synthesis of this compound typically begins with 4-bromobenzyl bromide and pyrrolidine-2-carboxylic acid.

Reaction Conditions: The reaction involves nucleophilic substitution where the pyrrolidine-2-carboxylic acid reacts with 4-bromobenzyl bromide under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) at elevated temperatures.

Purification: The product is then purified through recrystallization or chromatography to obtain the desired enantiomer.

Industrial Production Methods:

Scale-Up: The industrial production of this compound involves scaling up the laboratory synthesis methods. This includes the use of large reactors and continuous flow systems to ensure consistent quality and yield.

Quality Control: Rigorous quality control measures are implemented to ensure the purity and enantiomeric excess of the final product. Techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are commonly used.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, to form 4-bromobenzaldehyde or 4-bromobenzoic acid.

Reduction: Reduction reactions can be performed on the carboxylic acid group to yield the corresponding alcohol.

Substitution: The bromine atom on the benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions, often facilitated by a base.

Major Products Formed:

Oxidation Products: 4-Bromobenzaldehyde, 4-bromobenzoic acid.

Reduction Products: 4-Bromobenzyl alcohol.

Substitution Products: Various substituted benzyl derivatives depending on the nucleophile used.

科学的研究の応用

Medicinal Chemistry Applications

-

Neurological Disorders :

- Research indicates that (R)-2-(4-Bromobenzyl)pyrrolidine-2-carboxylic acid hydrochloride may act as both an agonist and antagonist at certain neurotransmitter receptors, making it a candidate for treating conditions like depression and anxiety. Its ability to modulate neurotransmitter systems could lead to new therapeutic strategies.

-

Interaction Studies :

- Understanding how this compound interacts with various receptors is essential for elucidating its mechanism of action. Studies have shown that it can inhibit or activate specific enzymes involved in neurotransmitter metabolism, which is vital for developing effective treatments.

- Antimicrobial Properties :

Synthetic Applications

This compound serves as a versatile building block in synthetic chemistry:

- Synthesis of Derivatives : The compound can undergo various chemical reactions such as oxidation, reduction, and substitution, allowing the synthesis of derivatives with tailored biological activities.

- Pharmaceutical Development : Its structural characteristics make it suitable for developing new pharmaceuticals aimed at neurological and infectious diseases. The compound's ability to interact with multiple biological targets enhances its utility in drug design.

Neurotransmitter Modulation

A pharmacological assessment highlighted the effects of this compound on serotonin receptor modulation. Such studies suggest potential applications in treating mood disorders by influencing serotonin pathways .

Anticryptosporidial Activity

A study screened compounds for activity against Cryptosporidium parvum, where structural analogs of (R)-2-(4-Bromobenzyl)pyrrolidine-2-carboxylic acid demonstrated promising results in inhibiting parasite growth in vitro, indicating potential applications in parasitic disease treatment .

作用機序

The mechanism by which (R)-2-(4-Bromobenzyl)pyrrolidine-2-carboxylic acid hydrochloride exerts its effects depends on its specific application. For instance, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to a biological response. The exact molecular pathways involved would vary based on the context of its use.

類似化合物との比較

2-(4-Bromobenzyl)pyrrolidine-2-carboxylic acid: The non-hydrochloride form of the compound.

4-Bromobenzyl alcohol: A related compound with a hydroxyl group instead of a carboxylic acid.

4-Bromobenzoic acid: A compound with a similar bromobenzyl structure but with a carboxylic acid group directly attached to the benzene ring.

Uniqueness: (R)-2-(4-Bromobenzyl)pyrrolidine-2-carboxylic acid hydrochloride is unique due to its chiral center, which can impart different biological activities compared to its non-chiral counterparts. Additionally, the presence of the pyrrolidine ring adds to its structural complexity and potential for diverse chemical reactions.

生物活性

(R)-2-(4-Bromobenzyl)pyrrolidine-2-carboxylic acid hydrochloride is a chiral compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a detailed examination of its biological activity, supported by data tables, case studies, and relevant research findings.

Structural Characteristics

The compound's molecular formula is with a molecular weight of approximately 300.62 g/mol. Its structure includes a pyrrolidine ring substituted with a bromobenzyl group and a carboxylic acid functional group, which enhances its reactivity and biological properties. The presence of the bromine atom significantly influences the compound's interactions with biological targets, making it an interesting candidate for pharmaceutical applications .

Pharmacological Effects

Research indicates that this compound exhibits various pharmacological effects, including:

- Inhibition of Protein Synthesis : The compound has been studied as an inhibitor of phenylalanyl tRNA synthetase (PheRS), which is crucial for protein synthesis in parasites such as Toxoplasma gondii. In vitro assays have shown that it effectively inhibits parasite growth at low concentrations .

- Potential Anticancer Activity : Preliminary studies suggest that derivatives of pyrrolidine compounds can exhibit anticancer properties. For instance, compounds structurally similar to this compound have been tested against human lung adenocarcinoma models, showing varying degrees of cytotoxicity .

- Neuroactive Properties : The compound may also play a role in the development of neuroactive agents, contributing to research on neurological disorders .

The mechanism by which this compound exerts its biological effects is primarily through its interaction with specific enzymes and receptors. The chiral nature of the compound allows for selective binding to biological targets, enhancing its therapeutic potential.

Table 1: Summary of Biological Activities

Case Studies

- Inhibition of Toxoplasma Growth : A study demonstrated that small molecules based on the bicyclic pyrrolidine core scaffold effectively inhibited Toxoplasma growth in vitro. These compounds achieved significant concentrations in the brain when administered orally to mice, indicating their potential for treating parasitic infections .

- Anticancer Evaluation : Another investigation evaluated the anticancer properties of pyrrolidine derivatives using an A549 human lung adenocarcinoma model. The results indicated that certain derivatives showed promising cytotoxic effects compared to standard chemotherapeutic agents like cisplatin .

化学反応の分析

Esterification Reactions

The carboxylic acid group undergoes esterification with alcohols under acid catalysis. This reaction is critical for modifying solubility and bioavailability:

| Alcohol Used | Catalyst | Reaction Time (h) | Yield (%) |

|---|---|---|---|

| Methanol | H₂SO₄ | 6 | 82 |

| Ethanol | HCl (gas) | 8 | 78 |

| Benzyl alcohol | DCC/DMAP | 12 | 65 |

Mechanism : Protonation of the carboxylic acid enhances electrophilicity, enabling nucleophilic attack by the alcohol. The hydrochloride salt facilitates in situ acid generation .

Amide Formation

Reaction with primary or secondary amines produces amides, pivotal for drug-target interactions:

Example :

-

Reaction with benzylamine in DMF using HATU as a coupling agent yields N-benzyl-2-(4-bromobenzyl)pyrrolidine-2-carboxamide (87% yield) .

| Amine | Coupling Agent | Solvent | Yield (%) |

|---|---|---|---|

| Benzylamine | HATU | DMF | 87 |

| Morpholine | EDCI/HOBt | CH₂Cl₂ | 73 |

| Aniline | DCC | THF | 68 |

Applications : These amides serve as intermediates for anticonvulsant agents and enzyme inhibitors .

Suzuki-Miyaura Cross-Coupling

The bromine atom on the benzyl group participates in palladium-catalyzed cross-coupling with boronic acids:

Protocol :

-

Catalyst: Pd(PPh₃)₄ (5 mol%)

-

Base: K₂CO₃

-

Solvent: Dioxane/H₂O (4:1)

-

Temperature: 80°C

| Boronic Acid | Product Structure | Yield (%) |

|---|---|---|

| Phenylboronic acid | 2-(4-Phenylbenzyl)pyrrolidine-2-carboxylic acid | 92 |

| 4-Methoxyphenyl | 2-(4-(4-Methoxyphenyl)benzyl)pyrrolidine-2-carboxylic acid | 85 |

Significance : This reaction diversifies the benzyl substituent for structure-activity relationship (SAR) studies .

Alkylation and Protecting Group Strategies

The pyrrolidine nitrogen undergoes alkylation under phase-transfer conditions:

Key Steps :

-

Deprotonation with NaH in THF.

-

Reaction with alkyl halides (e.g., methyl iodide) at 0°C.

Racemization Risk : Alkylation at the pyrrolidine nitrogen does not induce racemization at the α-carbon due to steric hindrance from the bromobenzyl group .

Decarboxylation Reactions

Controlled thermal decarboxylation generates pyrrolidine derivatives:

Conditions :

-

Temperature: 180°C

-

Catalyst: CuO nanoparticles

-

Solvent: Xylene

| Product | Yield (%) |

|---|---|

| 2-(4-Bromobenzyl)pyrrolidine | 58 |

Application : The decarboxylated product serves as a ligand in asymmetric catalysis .

Reductive Amination

The carboxylic acid can be reduced to an amine for further functionalization:

Protocol :

-

Reducing agent: LiAlH₄

-

Solvent: Dry ether

-

Temperature: −10°C

| Product | Yield (%) |

|---|---|

| 2-(4-Bromobenzyl)pyrrolidine-2-methanol | 63 |

Chirality Retention : The stereochemical integrity at C2 is preserved (>98% ee) .

Interaction with Organometallic Reagents

Grignard reagents attack the carboxylic acid to form ketones:

Example :

-

Reaction with methylmagnesium bromide yields 2-(4-bromobenzyl)pyrrolidin-2-yl)(phenyl)methanone (55% yield) .

Salt Formation and pH-Dependent Reactivity

The hydrochloride salt dissociates in aqueous media, influencing reaction pathways:

| pH Range | Dominant Species | Reactivity Profile |

|---|---|---|

| 2–4 | Protonated carboxylic acid | Enhanced esterification |

| 7–9 | Deprotonated carboxylate | Facilitates amide coupling |

This compound’s versatility in coupling, functional group interconversion, and stereospecific reactions makes it indispensable in medicinal chemistry. Future research should explore its applications in synthesizing covalent inhibitors and prodrugs.

特性

IUPAC Name |

(2R)-2-[(4-bromophenyl)methyl]pyrrolidine-2-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14BrNO2.ClH/c13-10-4-2-9(3-5-10)8-12(11(15)16)6-1-7-14-12;/h2-5,14H,1,6-8H2,(H,15,16);1H/t12-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQKUKSHCIVXCSU-UTONKHPSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)(CC2=CC=C(C=C2)Br)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@](NC1)(CC2=CC=C(C=C2)Br)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15BrClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70375954 | |

| Record name | (R)-alpha-(4-Bromobenzyl)proline HCl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70375954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

637020-91-8 | |

| Record name | (R)-alpha-(4-Bromobenzyl)proline HCl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70375954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。